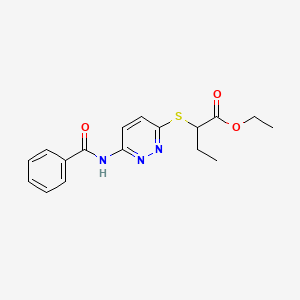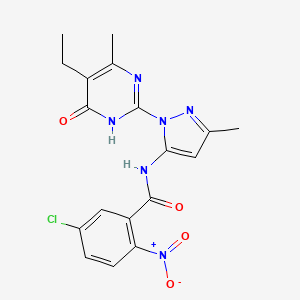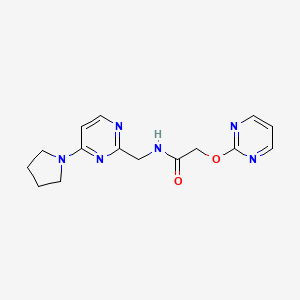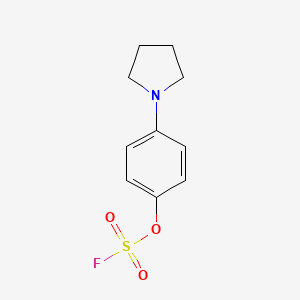![molecular formula C13H18BrClN2O B2631607 [(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride CAS No. 1286275-39-5](/img/structure/B2631607.png)
[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride” is a chemical compound with the formula C13H17BrN2O・HCl . It is used in the field of organic synthesis .
Molecular Structure Analysis
The molecular weight of “[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride” is 333.65 . Unfortunately, the specific molecular structure analysis is not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride is involved in the study of the molar refraction and polarizability of certain drugs. In research conducted by Sawale et al. (2016), this compound, similar to 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, displayed antiemetic and parasympathomimetic activity. The study focused on the density and refractive index measurements as a function of drug concentration, leading to calculations of molar refractivity and polarizability of the solution. These properties indicate stronger polarizability effects with an increase in drug concentration (Sawale et al., 2016).
Synthetic Applications
Synthesis of Cyclohexane Derivatives: A study by Kaya et al. (2014) highlights the synthesis of cyclohexane derivatives including bromine, chlorine, nitrogen, oxygen, and sulfur at various positions, showcasing the versatility of cyclohexyl structures in chemical synthesis. The reactions involved selective brominations and a series of reactions leading to tetrasubstituted cyclohexane derivatives, discussing the formations and structures of the products (Kaya et al., 2014).
Synthon Modularity in Cocrystals: Research by Tothadi et al. (2013) explores synthon modularity in cocrystals involving 4-bromobenzamide, examining halogen···halogen contacts in organic crystals and how these interactions are manifested in cocrystals of 4-bromobenzamide and dicarboxylic acid. This study underscores the importance of understanding crystal structures and synthon theory in the design of cocrystals (Tothadi et al., 2013).
Biological and Pharmacological Research
Antibacterial Activity: Research on benzothiazole derivatives, closely related to benzamide compounds, illustrates significant antibacterial activities against Streptococcus pyogenes. This study by Gupta (2018) highlights the potential of hydroxy-substituted benzothiazole derivatives synthesized through various chemical reactions, showcasing their potent antibacterial properties (Gupta, 2018).
Antiarrhythmic Activity: Research by Avdyunina et al. (2019) on 2-aminoadamantane derivatives, similar to aminocyclohexyl structures, reveals marked antiarrhythmic activity. The study focuses on the relationship between chemical structures and pharmacological activities, highlighting the potential of these derivatives in medical applications (Avdyunina et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-aminocyclohexyl)-2-bromobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O.ClH/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10;/h1-4,9-10H,5-8,15H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGABHCGWAAAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3As,6aR)-3a-methyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2631524.png)


![6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631527.png)

![2-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2631531.png)



![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)



![7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3-phenylchromen-4-one](/img/structure/B2631547.png)